This compound is classified as a quinazoline derivative, specifically an isoindoloquinazoline. It is characterized by its unique bicyclic structure that incorporates both isoindole and quinazoline moieties, contributing to its diverse biological properties.
The synthesis of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione can be achieved through various methods. A notable approach involves a three-component reaction that facilitates the concurrent construction of five and six-membered rings. This method is considered environmentally friendly due to its efficiency and reduced waste production.
The molecular formula for 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is with a molecular weight of approximately 250.257 g/mol.
The structure can be represented using SMILES notation: O=C1N2C(=O)C(C(C)O)=C(C)C1=C(N2)C .
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione may participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is often linked to their ability to inhibit specific biological pathways:
The scientific applications of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione include:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6